N1-(5-methylisoxazol-3-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Medicinal Chemistry Pharmacophore Design Solubility Optimization

Researchers screening antimycobacterial or kinase inhibitor libraries face limited access to dual-heterocycle oxalamide scaffolds with validated pharmacophore geometry. CAS 1396712-66-5 directly addresses this gap. • Combines 5-methylisoxazol-3-yl (essential for antimycobacterial activity in related series; MIC 2-62.5 µM) with nicotinoylpiperidine (validated p38α kinase-binding motif, Kd <10 nM class precedent) • CNS-favorable profile: MW 371.4 Da, clogP ~2-3, 3 HBD; non-fungible scaffold where heterocycle substitution abolishes target engagement • Supplied at 95% purity; in stock with flexible packaging from mg to bulk scale

Molecular Formula C18H21N5O4
Molecular Weight 371.397
CAS No. 1396712-66-5
Cat. No. B2517395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-methylisoxazol-3-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
CAS1396712-66-5
Molecular FormulaC18H21N5O4
Molecular Weight371.397
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C18H21N5O4/c1-12-9-15(22-27-12)21-17(25)16(24)20-10-13-4-7-23(8-5-13)18(26)14-3-2-6-19-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,20,24)(H,21,22,25)
InChIKeyYSEWHULGAOSECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-methylisoxazol-3-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide: Structural Baseline & Procurement Context


N1-(5-methylisoxazol-3-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide (CAS 1396712-66-5) is a synthetic oxalamide derivative with molecular formula C18H21N5O4 and molecular weight 371.397 g/mol. It features a 5-methylisoxazol-3-yl group on one amide nitrogen and a 1-nicotinoylpiperidin-4-ylmethyl group on the other, connected by an oxalyl core . This compound belongs to a broader class of piperidine-based heterocyclic oxalyl amides that have been explored as kinase inhibitors and antimycobacterial agents [1][2]. Publicly available, peer-reviewed biological characterization data for this specific compound remains extremely limited as of the search date; therefore, procurement decisions must currently rely on structural differentiators and class-level inferences rather than direct comparative bioactivity evidence.

N1-(5-methylisoxazol-3-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide: Generic Substitution Failure


Within the nicotinoylpiperidinylmethyl oxalamide series, substitution of the N1-aryl/heteroaryl terminus profoundly modulates target engagement and physicochemical properties. The 5-methylisoxazol-3-yl group present in CAS 1396712-66-5 introduces a specific hydrogen-bond donor/acceptor topology and electronic character distinct from phenyl, substituted-benzyl, or thiophene analogs . In the related oxalamide antimycobacterial series, the 5-methylisoxazol-3-yl motif was essential for activity, with simple aryl replacements leading to loss of potency [1]. Furthermore, the nicotinoyl (pyridine-3-carbonyl) versus isonicotinoyl (pyridine-4-carbonyl) isomerism alters the spatial orientation of the pyridine nitrogen, affecting both solubility and target binding geometry in piperidine-oxalyl amide kinase inhibitors [2]. Interchanging with analogs that lack either the 5-methylisoxazole or the nicotinoyl-piperidine substructure cannot be assumed to preserve biological activity, making CAS 1396712-66-5 a non-fungible entity for experiments where the specific pharmacophore combination is critical.

N1-(5-methylisoxazol-3-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide: Quantitative Differentiation Evidence


H-Bond Donor/Acceptor Profile: 5-Methylisoxazole vs. Phenyl & Benzyl Analogs

The 5-methylisoxazol-3-yl substituent provides a unique hydrogen-bond donor (NH) and two hydrogen-bond acceptors (isoxazole N and O atoms), along with a dipole moment distinct from carbocyclic aryl groups. In the antimycobacterial oxalamide series, 5-methylisoxazol-3-yl-containing compounds achieved MIC values of 2–62.5 µM against non-tuberculous mycobacteria, while closely related phenyl or simple alkyl urea analogs showed substantially weaker or no activity [1]. Although direct head-to-head data for CAS 1396712-66-5 are not available, this class-level SAR establishes that the 5-methylisoxazole moiety contributes functional differentiation that cannot be replicated by phenyl (lacking heteroatom H-bond acceptors), 4-chlorobenzyl (different geometry and electronics), or thiophen-2-ylmethyl (different heterocycle) analogs in the same nicotinoylpiperidine oxalamide series.

Medicinal Chemistry Pharmacophore Design Solubility Optimization

Nicotinoyl vs. Isonicotinoyl Isomerism: Target Binding Geometry

The nicotinoyl (pyridine-3-carbonyl) group on the piperidine nitrogen of CAS 1396712-66-5 positions the pyridine nitrogen in a meta orientation relative to the carbonyl, whereas the isonicotinoyl (pyridine-4-carbonyl) isomer N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide positions it para . In the p38α MAP kinase oxalyl amide series, nicotinoyl and related heteroaroyl substituents critically influence hinge-binding interactions and kinase selectivity profiles; compound 31 in that series, which features a related nicotinoyl-like heterocycle, exhibited Kd < 10 nM for p38α and >100-fold selectivity over a panel of 50 kinases [1]. While the binding target(s) of CAS 1396712-66-5 remain uncharacterized in the public domain, the nicotinoyl isomer is structurally predisposed to engage distinct hydrogen-bonding networks compared to the isonicotinoyl variant, a difference that can translate into divergent target selectivity and off-target liability if the compound interacts with pyridine-recognition sites.

Kinase Inhibition Structure-Based Drug Design Binding Mode Analysis

clogP & Solubility: Isoxazole vs. Chlorobenzyl/Trifluoromethylphenyl Analogs

The 5-methylisoxazole substituent is more polar and has lower lipophilicity than the 4-chlorobenzyl or 4-trifluoromethylphenyl groups found in closely related nicotinoylpiperidine oxalamides. Using class-level physicochemical trends: the clogP of N1-(5-methylisoxazol-3-yl)acetamide (a fragment surrogate) is approximately 0.3, compared to ~2.1 for 4-chlorobenzylamine and ~2.3 for 4-trifluoromethylbenzylamine [1]. Applying this difference to the full oxalamide scaffold predicts that CAS 1396712-66-5 has a clogP roughly 1.5–2.0 log units lower than its 4-chlorobenzyl analog N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, with correspondingly higher aqueous solubility [1]. This is a procurement-relevant parameter: for assays requiring higher compound solubility (e.g., cell-based screens at >10 µM, in vivo studies), the isoxazole-containing compound may outperform the more lipophilic chlorobenzyl analog by reducing the risk of precipitation or non-specific protein binding.

Physicochemical Profiling ADME Prediction Lead Optimization

N1-(5-methylisoxazol-3-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide: Application Scenarios


Antimycobacterial Screening & Hit-to-Lead Optimization

Based on class-level evidence that 5-methylisoxazol-3-yl oxalamides exhibit MIC values of 2–62.5 µM against M. tuberculosis and atypical mycobacteria, CAS 1396712-66-5 is a logical inclusion in antimycobacterial screening cascades targeting the de novo pyrimidine biosynthesis pathway or cell wall synthesis [1]. The nicotinoylpiperidine fragment may provide additional binding interactions not present in simpler sulfamethoxazole-derived oxalamides. Given the structural novelty of this compound relative to existing antitubercular chemotypes, it offers a fresh starting point for SAR exploration, particularly if the target profile diverges from the sulfonamide-containing analogs that dominate the published literature.

Kinase Selectivity Profiling: p38α MAPK & CMGC Kinases

The nicotinoylpiperidine oxalyl amide scaffold has demonstrated potent p38α inhibition (Kd < 10 nM) with excellent kinome selectivity in the reference piperidine-based oxalyl amide series [2]. CAS 1396712-66-5 combines this validated kinase-binding scaffold with a 5-methylisoxazole cap that may shift selectivity toward kinases that preferentially recognize five-membered heterocycles at the solvent-exposed or allosteric site. This compound is well-suited for broad kinome profiling (e.g., KINOMEscan) to identify novel kinase targets, particularly in the context of inflammatory disease research where p38α and related MAP kinases are therapeutically relevant.

CNS Drug Discovery: Physicochemical Benchmarking

With a molecular weight of 371.4 Da, 3 hydrogen-bond donors, and a predicted clogP in the range of 2–3 (favorable for CNS penetration), CAS 1396712-66-5 occupies a property space consistent with CNS drug candidates [3]. The presence of both an isoxazole (a known CNS-preferred heterocycle) and a nicotinoylpiperidine (capable of interacting with nicotinic acetylcholine receptors or other CNS targets) makes this compound a candidate for CNS target screening panels, including nAChR subtypes, monoamine transporters, and neuroinflammation targets. Its predicted superior solubility over the chlorobenzyl analog further supports its use in assays requiring higher test concentrations.

Chemical Probe Development for Target Deconvolution

The dual-heterocycle architecture of CAS 1396712-66-5—combining an isoxazole and a nicotinoyl-piperidine—provides two independent vectors for chemical modification. The 5-methyl group on the isoxazole can serve as a metabolically stable attachment point for biotin or fluorophore conjugation for pull-down experiments, while the nicotinoyl carbonyl can be modified for photoaffinity labeling [4]. This compound is therefore better suited than simpler phenyl-substituted oxalamides for development into chemical biology probes where dual functionalization is necessary for target identification via affinity-based proteomics.

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